molecular formula C19H22F3NO7 B2541523 4,4,11,11-tetramethyl-N-[4-(trifluoromethoxy)phenyl]-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide CAS No. 1095321-41-7

4,4,11,11-tetramethyl-N-[4-(trifluoromethoxy)phenyl]-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide

Cat. No.: B2541523
CAS No.: 1095321-41-7
M. Wt: 433.38
InChI Key: DYPWYALADNLMHN-UHFFFAOYSA-N
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Description

4,4,11,11-tetramethyl-N-[4-(trifluoromethoxy)phenyl]-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a tricyclic framework with multiple oxygen atoms and a trifluoromethoxyphenyl group, making it a subject of interest in organic chemistry and material science.

Preparation Methods

The synthesis of 4,4,11,11-tetramethyl-N-[4-(trifluoromethoxy)phenyl]-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide involves several steps, starting from readily available precursors. The synthetic route typically includes:

    Formation of the tricyclic core: This step involves cyclization reactions to form the tricyclic framework.

    Introduction of the trifluoromethoxyphenyl group: This is achieved through nucleophilic substitution reactions.

    Final functionalization: The carboxamide group is introduced in the last step, often through amidation reactions.

Industrial production methods may involve optimizing these steps for higher yields and purity, using advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

4,4,11,11-tetramethyl-N-[4-(trifluoromethoxy)phenyl]-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, modifying its properties.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize reaction rates and yields.

Scientific Research Applications

4,4,11,11-tetramethyl-N-[4-(trifluoromethoxy)phenyl]-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.

    Industry: Used in the development of advanced materials, such as polymers and nanomaterials, due to its stability and functional versatility.

Mechanism of Action

The mechanism of action of 4,4,11,11-tetramethyl-N-[4-(trifluoromethoxy)phenyl]-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Compared to similar compounds, 4,4,11,11-tetramethyl-N-[4-(trifluoromethoxy)phenyl]-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide stands out due to its unique tricyclic structure and the presence of a trifluoromethoxy group. Similar compounds include:

    1,4,8,11-tetramethyl-1,4,8,11-tetraazacyclotetradecane: Known for its use in coordination chemistry and catalysis.

    N,N,N’,N’-tetramethyl-4,4’-methylenedianiline: Used in polymer chemistry and as a curing agent for epoxy resins.

These compounds share some structural features but differ in their specific functional groups and applications, highlighting the uniqueness of this compound.

Properties

IUPAC Name

4,4,11,11-tetramethyl-N-[4-(trifluoromethoxy)phenyl]-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F3NO7/c1-17(2)27-11-12(28-17)14-16(30-18(3,4)29-14)25-13(11)15(24)23-9-5-7-10(8-6-9)26-19(20,21)22/h5-8,11-14,16H,1-4H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYPWYALADNLMHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(O1)C(OC3C2OC(O3)(C)C)C(=O)NC4=CC=C(C=C4)OC(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F3NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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